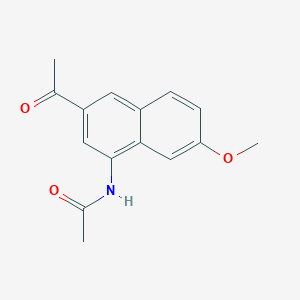
1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one
Overview
Description
1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one is an organic compound that is widely used in the field of scientific research and industry. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C13H16OSi . The InChI code is 1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 218.37 .Scientific Research Applications
1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee has been studied extensively for its potential applications in organic synthesis. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee is also used as a building block for the synthesis of more complex molecules, such as heterocycles and natural products.
Mechanism of Action
Mode of Action
It’s known that this compound is a ketone , which suggests it may participate in various chemical reactions such as condensation, oxidation, and reduction.
Biochemical Pathways
It has been used to investigate its asymmetric bioreduction to (s)-4-(trimethylsilyl)-3-butyn-2-ol { (s)-tmsbol} by employing biocompatible water-immiscible ionic liquids (ils) .
Advantages and Limitations for Lab Experiments
1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee has several advantages for use in lab experiments. It is stable and easy to handle, making it a convenient reagent for organic synthesis. Its reactivity and ability to form new carbon-carbon bonds make it a powerful tool for building complex organic molecules. However, 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee is also highly reactive and can be dangerous if not handled properly. It requires careful handling and storage to prevent accidents.
Future Directions
There are several future directions for research on 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee. One area of interest is the development of new synthetic methods using 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee as a reagent. Researchers are also exploring the use of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee in the synthesis of new materials, such as polymers and nanoparticles. Additionally, there is potential for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee to be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the potential applications and limitations of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee.
Conclusion:
In conclusion, 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee is a unique and versatile chemical compound that has gained significant attention in the scientific research community. Its stability and reactivity make it an attractive reagent for organic synthesis, and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials, make it an exciting area of research. Further studies are needed to fully understand the potential of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-onee and its limitations.
Safety and Hazards
properties
IUPAC Name |
1-phenyl-4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMMBZAAXWLFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446461 | |
| Record name | 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88768-84-7 | |
| Record name | 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




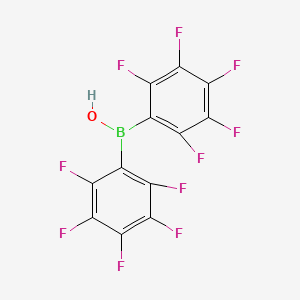
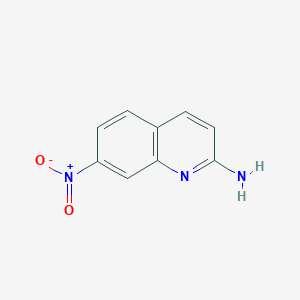
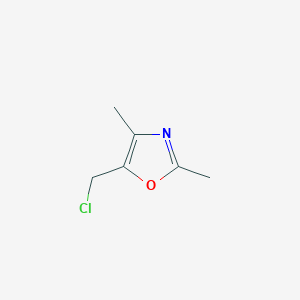
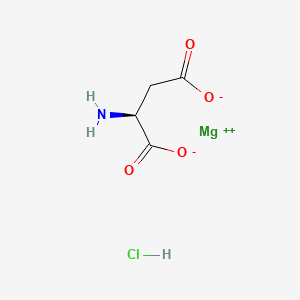

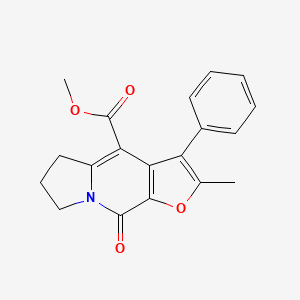
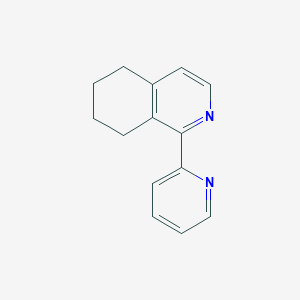

![3-Phenyl-1-(pyridin-2-yl)-5H-indeno[1,2-c]pyridine](/img/structure/B1624689.png)
![3-Methylthio-2-phenyl-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624690.png)


